3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid
Overview
Description
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, also known as TFMPBA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. TFMPBA is a fluorinated derivative of cinnamic acid and is widely used in the field of organic chemistry.
Scientific Research Applications
Crystal Structure and Conformation
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid, in its cis form, forms a hydrogen-bonded dimer. The compound's crystal structure reveals distinct conformations for its molecules, with variations in the positioning of carbonyl and hydroxyl groups relative to the trifluoromethyl group (Swenson, Lu, & Burton, 1997).
Chemical Reactions and Derivatives
The compound has been a subject of various chemical reaction studies. For instance, (R)-2-hydroxy-3-enoic acids and derivatives underwent epoxidations and dihydroxylations, yielding various diastereomeric 2,3-dihydroxy-γ-butyrolactones with different substituents. The stereochemical outcomes of these reactions vary depending on the reagents and derivatives used (Yu & Simon, 1991).
Biomedical Research
Organotin(IV) esters of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been synthesized and evaluated for their inhibitory effects against bacterial, fungal, tumor, and insecticidal strains. Their potency is attributed to the ligand's multiple interactive sites, which influence the environment around tin and possibly interact with DNA (ur-Rehman et al., 2012).
Material Science and Catalysis
The compound's derivatives have been used to synthesize complexes with various transition metals. These complexes show unique physico-chemical properties and magnetic behaviors, making them of interest in materials science and catalysis research (Ferenc et al., 2015).
Solar Cell Research
In solar cell research, derivatives of 3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid have been used to synthesize organic dyes. These dyes exhibit different efficiencies and properties when tested in solar cell devices, contributing valuable insights into dye-sensitized solar cell technology (Robson et al., 2013).
properties
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSHJZABYZAUAG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]but-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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